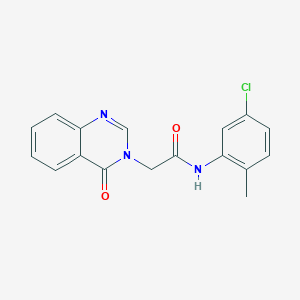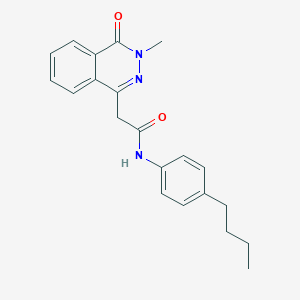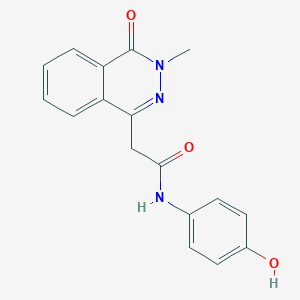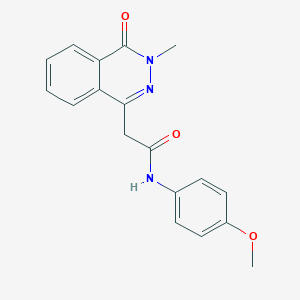![molecular formula C18H15ClN2O4 B277627 2-{3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B277627.png)
2-{3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known as Indoximod and has been found to have various biochemical and physiological effects that make it a promising candidate for further research.
Wirkmechanismus
Indoximod works by inhibiting the enzyme indoleamine 2,3-dioxygenase (IDO), which is involved in the metabolism of tryptophan. By inhibiting IDO, Indoximod can reduce the levels of tryptophan in the tumor microenvironment, which can enhance the immune response to cancer cells.
Biochemical and Physiological Effects:
Indoximod has been found to have various biochemical and physiological effects, including the modulation of the immune response, the reduction of inflammation, and the inhibition of tumor growth. In addition, Indoximod has been found to have neuroprotective effects that can reduce the risk of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Indoximod has several advantages for use in lab experiments, including its ability to modulate the immune response and its anti-inflammatory effects. However, one limitation of Indoximod is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on Indoximod, including its potential applications in the treatment of cancer and neurodegenerative diseases. In addition, further research is needed to better understand the mechanism of action of Indoximod and its potential side effects. Finally, the development of new synthesis methods for Indoximod may also be an area of future research.
Synthesemethoden
The synthesis of Indoximod involves a multi-step process that begins with the reaction of 4-chlorobenzaldehyde with methyl vinyl ketone to form 2-(4-chlorophenyl)-2-buten-1-one. This intermediate is then reacted with tryptophan methyl ester to form the final product, 2-{3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide.
Wissenschaftliche Forschungsanwendungen
Indoximod has been studied extensively for its potential applications in cancer research. It has been found to have immunomodulatory effects that can enhance the immune response to cancer cells. In addition, Indoximod has been found to have anti-inflammatory effects that can reduce the risk of cancer development.
Eigenschaften
Molekularformel |
C18H15ClN2O4 |
|---|---|
Molekulargewicht |
358.8 g/mol |
IUPAC-Name |
2-[3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-2-oxoindol-1-yl]acetamide |
InChI |
InChI=1S/C18H15ClN2O4/c19-12-7-5-11(6-8-12)15(22)9-18(25)13-3-1-2-4-14(13)21(17(18)24)10-16(20)23/h1-8,25H,9-10H2,(H2,20,23) |
InChI-Schlüssel |
QJZXPWFLIZWUAI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(C(=O)N2CC(=O)N)(CC(=O)C3=CC=C(C=C3)Cl)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C(=O)N2CC(=O)N)(CC(=O)C3=CC=C(C=C3)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![ethyl 4,5-dimethyl-2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}thiophene-3-carboxylate](/img/structure/B277547.png)

![2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B277552.png)







![2-{[(3-Methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetyl]amino}benzoic acid](/img/structure/B277576.png)
![3-hydroxy-1-methyl-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B277578.png)